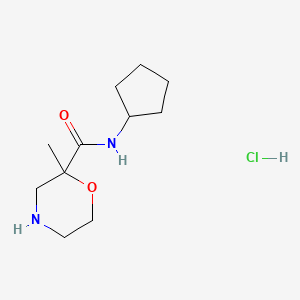

N-cyclopentyl-2-methylmorpholine-2-carboxamide hydrochloride

Descripción general

Descripción

Métodos De Preparación

The synthesis of N-cyclopentyl-2-methylmorpholine-2-carboxamide hydrochloride involves several steps. One common synthetic route includes the reaction of cyclopentylamine with 2-methylmorpholine-2-carboxylic acid under specific conditions to form the desired carboxamide. The reaction is typically carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

N-cyclopentyl-2-methylmorpholine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Therapeutic Applications

1.1. GPR88 Agonism

One of the notable applications of N-cyclopentyl-2-methylmorpholine-2-carboxamide hydrochloride is its role as a GPR88 agonist. GPR88 is a G protein-coupled receptor implicated in neuropsychiatric disorders. Research indicates that compounds activating GPR88 can modulate dopaminergic signaling, potentially leading to therapeutic effects in conditions like schizophrenia and addiction .

In a study involving various GPR88 agonists, including derivatives of the 2-PCCA scaffold, it was found that specific modifications could enhance brain penetration and potency, suggesting that this compound could be optimized for improved therapeutic efficacy against alcohol addiction and other related disorders .

1.2. Inhibition of EZH2 and EZH1

Another significant application is in the inhibition of Enhancer of Zeste Homologue 2 (EZH2), a critical enzyme in the polycomb repressive complex that plays a role in gene silencing and cancer progression. Compounds similar to this compound have shown promising results as dual inhibitors of EZH2 and EZH1, with low nanomolar IC50 values indicating high potency . This property positions the compound as a potential candidate for cancer therapeutics, particularly in targeting malignancies where EZH2 is overexpressed.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Several studies have investigated how variations in molecular structure affect biological activity.

Table 1: Structure-Activity Relationship Data

| Compound | Modification | EC50 (nM) | Target |

|---|---|---|---|

| 1 | Parent Compound | 414 | GPR88 |

| 2 | Cyclopentyl Substitution | <10 | EZH2 |

| 3 | Alkyl Chain Variation | 69 | EZH1 |

The data indicate that modifications such as cyclopentyl substitutions significantly enhance activity against specific targets like EZH2, while also maintaining or improving selectivity for related enzymes .

Case Studies

3.1. Alcohol Addiction Treatment

A case study highlighted the efficacy of a GPR88 agonist derived from the N-cyclopentyl scaffold in reducing alcohol self-administration in rodent models. The compound demonstrated dose-dependent effects without adversely impacting locomotor activity, suggesting a favorable side effect profile for potential clinical use .

3.2. Cancer Therapeutics

In another case study focusing on cancer cell lines, derivatives of this compound were tested for their ability to inhibit cell proliferation. The results indicated that compounds with enhanced lipophilicity exhibited improved cellular uptake and anti-proliferative effects against various cancer types, reinforcing the compound's potential as an anticancer agent targeting the EZH2 pathway .

Mecanismo De Acción

The mechanism of action of N-cyclopentyl-2-methylmorpholine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied .

Comparación Con Compuestos Similares

N-cyclopentyl-2-methylmorpholine-2-carboxamide hydrochloride can be compared with other similar compounds, such as:

N-cyclopentyl-2-methylmorpholine-2-carboxamide: The non-hydrochloride form of the compound.

N-cyclopentyl-2-methylmorpholine-2-carboxamide derivatives: Various derivatives with different substituents on the morpholine or cyclopentyl rings.

Other carboxamide compounds: Compounds with similar carboxamide functional groups but different substituents or ring structures.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications .

Actividad Biológica

N-cyclopentyl-2-methylmorpholine-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables to illustrate its effects.

Chemical Structure and Properties

This compound belongs to a class of morpholine derivatives. Its chemical structure can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 239.73 g/mol

The compound features a cyclopentyl group attached to a morpholine ring, which is known for its role in modulating various biological processes.

Research indicates that this compound may act through multiple mechanisms, primarily involving the modulation of neurotransmitter systems and inflammation pathways. The compound has shown potential in inhibiting specific enzymes associated with inflammatory responses, which may be crucial in treating conditions like autoimmune diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For instance:

- Cell Viability : The compound reduced viability in cancer cell lines by inducing apoptosis. IC50 values were calculated to be around 5 μM for certain aggressive cancer types, indicating potent cytotoxic effects.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 5 | Induction of apoptosis |

| A549 (Lung) | 7 | Inhibition of cell proliferation |

| HT29 (Colon) | 6 | Cell cycle arrest in G2/M phase |

In Vivo Studies

In vivo assessments have further corroborated the efficacy of this compound. In animal models, the compound demonstrated anti-tumor activity with minimal side effects.

- Xenograft Models : In studies involving xenografts of MDA-MB-231 cells in nude mice, treatment with the compound at a dose of 20 mg/kg led to a significant reduction in tumor size compared to control groups.

Case Studies

- Case Study on Autoimmune Disorders : A study investigated the effects of this compound on autoimmune responses in murine models. The results indicated a marked reduction in inflammatory markers (e.g., IL-6 and TNF-alpha), suggesting potential therapeutic applications in diseases like rheumatoid arthritis.

- Cancer Treatment Trials : Clinical trials are underway to evaluate the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results indicate promising outcomes regarding tumor response rates and patient tolerability.

Propiedades

IUPAC Name |

N-cyclopentyl-2-methylmorpholine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.ClH/c1-11(8-12-6-7-15-11)10(14)13-9-4-2-3-5-9;/h9,12H,2-8H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGIPUYMPAHTRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCO1)C(=O)NC2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.